Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate

Description

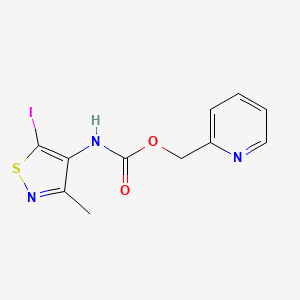

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is a heterocyclic carbamate derivative featuring a 5-iodo-3-methylisothiazole core linked to a pyridin-2-ylmethyl group via a carbamate bridge. The isothiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is substituted with iodine at position 5 and a methyl group at position 3, while the carbamate moiety connects it to the pyridine ring.

Properties

Molecular Formula |

C11H10IN3O2S |

|---|---|

Molecular Weight |

375.19 g/mol |

IUPAC Name |

pyridin-2-ylmethyl N-(5-iodo-3-methyl-1,2-thiazol-4-yl)carbamate |

InChI |

InChI=1S/C11H10IN3O2S/c1-7-9(10(12)18-15-7)14-11(16)17-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16) |

InChI Key |

BFIDUJQORLCQEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1NC(=O)OCC2=CC=CC=N2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate typically involves the reaction of pyridin-2-ylmethanol with 5-iodo-3-methylisothiazol-4-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the iodine atom or the carbamate group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of deiodinated or reduced carbamate derivatives.

Substitution: Formation of substituted isothiazole derivatives.

Scientific Research Applications

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways.

Comparison with Similar Compounds

tert-Butyl(1S,7S)-6-Oxo-7-phenyl-5-(pyridin-2-ylmethyl)-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (8ag)

This compound () shares the pyridin-2-ylmethyl carbamate group with the target molecule but incorporates a bicyclic diazabicyclo[5.1.0]octane scaffold instead of an isothiazole. The synthesis involves cyclopropene amidation with tert-butyl (2-((pyridin-2-ylmethyl)amino)ethyl)carbamate, yielding a strained bicyclic structure . Key differences include:

- Core Structure : The target’s isothiazole vs. 8ag’s diazabicyclo framework.

- Substituents : The target’s 5-iodo-3-methylisothiazole vs. 8ag’s phenyl and tert-butyl groups.

- Synthetic Yield : 8ag’s synthesis achieves high yields (e.g., 90% for related compound 8ej), suggesting efficient carbamate coupling methodologies that could be applicable to the target compound .

Heterocyclic Esters and Thioethers ()

Compounds such as I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature isoxazole rings, which differ from the target’s isothiazole in the positions of sulfur and nitrogen.

- The target’s iodine substituent enhances molecular weight (291.1 g/mol for iodine vs. 79.9 g/mol for bromine in ’s 8ej), which may increase halogen bonding interactions in biological systems .

- Functional Groups : The target’s carbamate linkage (R-O-C(O)-N) vs. esters (R-CO-O-R) or thioethers (R-S-R) in I-6373. Carbamates generally exhibit greater hydrolytic stability than esters, suggesting improved shelf life for the target compound .

Thiazole-Based Carbamates ()

Thiazol-5-ylmethyl carbamate derivatives (e.g., compound m in ) replace the pyridin-2-ylmethyl group with a thiazole ring.

- Electronic Effects : Thiazole’s electron-withdrawing sulfur may reduce carbamate reactivity compared to pyridine’s electron-deficient aromatic system.

- Biological Activity: Thiazole-containing compounds often target enzymes like kinases or proteases, whereas isothiazoles are common in antimicrobial agents. This divergence highlights how minor structural changes dictate application .

Agrochemical Heterocycles ()

Imazamox and imazethapyr (imidazolinone herbicides) share pyridine and heterocyclic motifs with the target compound but differ in core structure and mechanism.

- Mode of Action : Imazamox inhibits acetolactate synthase (ALS), whereas isothiazoles like the target may act as succinate dehydrogenase inhibitors (SDHIs) in fungicides.

- Substituent Impact : The target’s iodine atom could enhance binding affinity compared to imazethapyr’s ethyl group, though iodine’s size might reduce soil mobility in agrochemical applications .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : Carbamate linkages, as demonstrated in , enable high-yield syntheses under mild conditions, which may extend to the target compound .

- Halogen Effects : The iodine substituent in the target compound could enhance bioactivity but may pose challenges in environmental degradation compared to fluorine or bromine analogs .

- Heterocycle Choice : Isothiazoles offer distinct electronic and steric profiles compared to isoxazoles or thiazoles, influencing target selectivity in drug or agrochemical design .

Biological Activity

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a pyridine ring, an isothiazole moiety, and a carbamate functional group, which are known to contribute to its biological properties.

Antimicrobial Activity:

this compound exhibits significant antimicrobial properties. Research indicates that compounds with isothiazole structures can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

Anticancer Properties:

Preliminary studies have shown that this compound may possess anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, in a study evaluating similar carbamate derivatives, compounds displayed growth inhibition in neuroblastoma and glioblastoma cell lines with low micromolar IC50 values, indicating potential as a therapeutic agent in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : In a study evaluating various derivatives of isothiazoles, this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to penetrate bacterial membranes and inhibit essential enzymes involved in cell wall synthesis.

- Anticancer Activity : A comparative study on similar compounds demonstrated that those with the isothiazole moiety exhibited enhanced cytotoxicity against glioblastoma cells compared to standard chemotherapeutics. The study highlighted that the compound could lower the reproductive integrity of cancer cells when combined with radiation therapy, suggesting a potential role as a radiosensitizer .

Research Findings

Recent research has focused on the synthesis and biological evaluation of pyridine-based compounds. Notably, studies have indicated that modifications to the carbamate structure can significantly enhance biological activity. For example, introducing halogen substituents has been shown to increase potency against specific cancer types and improve selectivity towards tumor cells over normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.